REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[S:5][C:6]=1[Br:7].S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([Cl:13])=[O:10])[S:5][C:6]=1[Br:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1Br)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a heterogeneous mixture
|
Type
|
TEMPERATURE
|
Details
|
Heating the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1Br)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |